5-(4-Bromophenyl)-1H-tetrazole
Overview
Description
5-(4-Bromophenyl)-1H-tetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 4-bromophenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1H-tetrazole typically involves the cyclization of 4-bromobenzyl azide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the tetrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Cycloaddition: Reagents like azides or alkynes under thermal or catalytic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted tetrazoles with different functional groups.
Cycloaddition Products: New heterocyclic compounds with potential biological activity.
Oxidation and Reduction Products: Compounds with altered oxidation states and reactivity.
Scientific Research Applications
Chemistry: 5-(4-Bromophenyl)-1H-tetrazole is used as a building block in organic synthesis, particularly in the synthesis of new heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound has been studied for its antimicrobial and antifungal properties. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research has shown that derivatives of this compound exhibit anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth, making them promising candidates for cancer therapy.
Industry: The compound is used in the development of new materials, such as polymers and liquid crystals, due to its unique electronic properties and stability.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1H-tetrazole and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may induce apoptosis by activating caspases or inhibiting specific signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
5-(4-Methylphenyl)-1H-tetrazole: Contains a methyl group, affecting its electronic properties and reactivity.
Uniqueness: 5-(4-Bromophenyl)-1H-tetrazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for forming new derivatives with diverse biological activities. The bromine atom also influences the compound’s electronic properties, making it suitable for various applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
5-(4-bromophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMDMWMKVPGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354194 | |
Record name | 5-(4-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50907-23-8 | |
Record name | 5-(4-Bromophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50907-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Bromophenyl)-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(4-Bromophenyl)-1H-tetrazole interact with the Ru(II) complex in the context of dye-sensitized solar cells (DSSCs)?
A1: In the research presented [], this compound acts as a ligand, specifically a tetrazolato ligand, after deprotonation. It coordinates to the central Ru(II) ion in the complex D3, replacing two thiocyanate (-NCS) ligands typically found in benchmark Ru(II) dyes for DSSCs. This ligand substitution is key to modifying the photophysical properties of the resulting Ru(II) complex, aiming to enhance its performance as a photosensitizer in DSSCs.
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